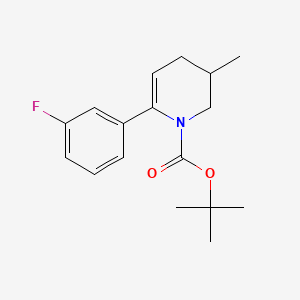
tert-Butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorophenyl group and a carboxylate ester group, making it a valuable target for research and industrial applications.
Vorbereitungsmethoden
Condensation reactions: These reactions often involve the use of a suitable pyridine derivative and a fluorophenyl-containing reagent under controlled conditions.
Esterification: The final step usually involves esterification using 1,1-dimethylethyl chloroformate or a similar reagent to introduce the ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to a piperidine derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or bromine (Br2).
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Piperidine derivatives: Formed through reduction of the pyridine ring.
Substituted fluorophenyl derivatives: Resulting from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different position of the fluorophenyl group.
1,1-Dimethylethyl 6-(3-chlorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a chlorine atom instead of fluorine.
1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-2-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different methyl group position.
Uniqueness: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate stands out due to its specific substitution pattern and potential applications. Its unique structure allows for distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H22FNO2 |
|---|---|
Molekulargewicht |
291.36 g/mol |
IUPAC-Name |
tert-butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO2/c1-12-8-9-15(13-6-5-7-14(18)10-13)19(11-12)16(20)21-17(2,3)4/h5-7,9-10,12H,8,11H2,1-4H3 |
InChI-Schlüssel |
GTSDAVFDEAFUPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)

![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
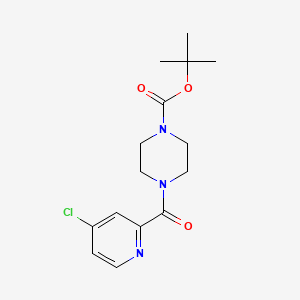
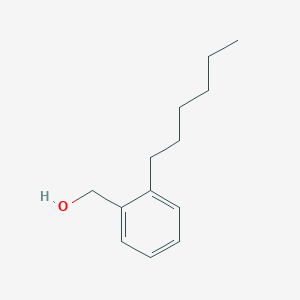
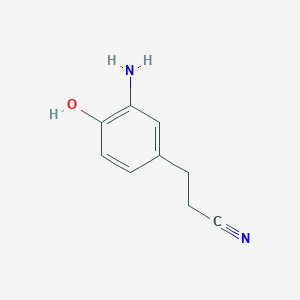
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)

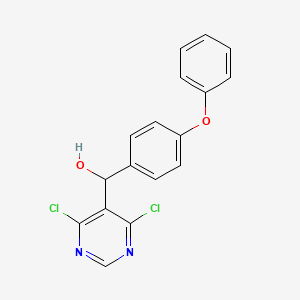
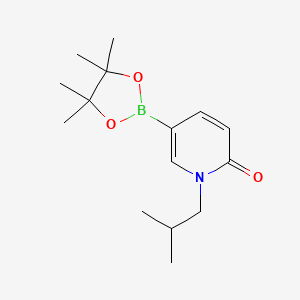
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)



